(Dichloromethyl)diethoxy(methyl)silane

Description

Overview of Organosilanes in Contemporary Chemical Research

Organosilanes are at the forefront of modern chemical research, primarily owing to their versatile nature. They serve as crucial building blocks in organic synthesis, enabling a wide array of chemical transformations. unige.chacs.org Their applications span from acting as protecting groups for sensitive functional groups to being key reagents in cross-coupling reactions for the formation of new carbon-carbon bonds. wikipedia.org Furthermore, organosilanes are indispensable in the development of advanced materials, including silicones, resins, and coatings, where they impart desirable properties such as thermal stability, hydrophobicity, and enhanced mechanical strength. wikipedia.org The ability to tailor the organic substituents on the silicon atom allows for the fine-tuning of the compound's physical and chemical characteristics to suit specific applications.

Structural Classification and Nomenclature within Halogenated Alkoxysilanes

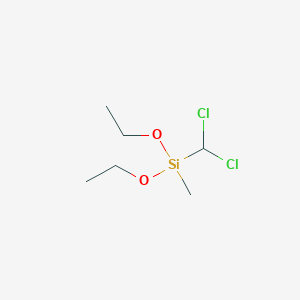

(Dichloromethyl)diethoxy(methyl)silane belongs to the class of halogenated alkoxysilanes. The nomenclature of organosilanes follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent name is "silane" for SiH4, and substituents are named and ordered alphabetically. ncert.nic.in For this compound, the central silicon atom is bonded to a dichloromethyl group (-CHCl2), two ethoxy groups (-OCH2CH3), and one methyl group (-CH3).

Halogenated alkoxysilanes are a subclass of functionalized silanes where the silicon atom is bonded to at least one halogen atom (directly or in an alkyl group) and at least one alkoxy group. This combination of functional groups leads to a rich and varied reactivity profile. The halogenated alkyl group provides a site for nucleophilic substitution, while the alkoxy groups are susceptible to hydrolysis and condensation reactions.

Research Significance and Academic Relevance of Functionalized Silanes

Functionalized silanes, such as this compound, are of significant academic and industrial interest due to their dual reactivity. The presence of different functional groups on the silicon atom allows for a stepwise or selective reaction, making them valuable intermediates in the synthesis of complex molecules and materials. chemicalbook.com For instance, the alkoxy groups can be hydrolyzed to form silanols (Si-OH), which can then undergo condensation to form a stable siloxane (Si-O-Si) network, the backbone of silicone polymers. wikipedia.org Simultaneously, the halogenated alkyl group can participate in a variety of organic reactions, allowing for the grafting of specific functionalities onto the siloxane backbone or a surface. This dual nature makes them excellent coupling agents, adhesion promoters, and surface modifiers. nih.gov The study of these molecules contributes to a deeper understanding of reaction mechanisms at the organic-inorganic interface and drives innovation in areas such as hybrid materials and nanotechnology.

Structure

3D Structure

Properties

CAS No. |

18145-74-9 |

|---|---|

Molecular Formula |

C6H14Cl2O2Si |

Molecular Weight |

217.16 g/mol |

IUPAC Name |

dichloromethyl-diethoxy-methylsilane |

InChI |

InChI=1S/C6H14Cl2O2Si/c1-4-9-11(3,6(7)8)10-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

AIKVXBVDGYWAJU-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C(Cl)Cl)OCC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Dichloromethyl Diethoxy Methyl Silane

Hydrolytic Stability and Condensation Behavior

The presence of two ethoxy groups attached to the silicon atom makes the molecule susceptible to hydrolysis, a reaction that is often the first step in the formation of silicone-based materials. The stability of the Si-O-C bond is highly dependent on the reaction conditions, particularly the presence of water and a catalyst.

The hydrolysis of alkoxysilanes, such as (Dichloromethyl)diethoxy(methyl)silane, is a well-established process that can be catalyzed by either acids or bases. researchgate.net The mechanism proceeds in a stepwise manner, with each alkoxy group being replaced by a hydroxyl group (silanol, Si-OH).

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in an ethoxy group, making it a better leaving group (ethanol). A water molecule then attacks the electrophilic silicon atom, leading to the elimination of ethanol (B145695) and the formation of a silanol (B1196071) group. This process can repeat to replace the second ethoxy group.

In a base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the silicon atom in a nucleophilic substitution reaction. researchgate.net This forms a pentacoordinate silicon intermediate, which then expels an ethoxide ion. The ethoxide ion is subsequently protonated by water to release ethanol. Generally, the stability of silyl (B83357) protecting groups, and thus their susceptibility to hydrolysis, is influenced by factors like pH and steric hindrance. thermofishersci.in

Table 1: Factors Influencing the Rate of Alkoxysilane Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| pH | Increases at low and high pH | Acid catalysis involves protonation of the alkoxy group; base catalysis involves nucleophilic attack by OH⁻. researchgate.net |

| Steric Hindrance | Decreases with bulkier groups on Si | Larger substituents sterically hinder the approach of the nucleophile (water or OH⁻) to the silicon center. thermofishersci.in |

| Electronic Effects | Electron-withdrawing groups can increase the rate | Groups that increase the positive partial charge on the silicon atom make it more susceptible to nucleophilic attack. |

| Water Concentration | Increases with higher water concentration | Water is a key reactant in the hydrolysis process. |

The silanol groups [(Dichloromethyl)(methyl)silanediol] formed during hydrolysis are generally unstable and readily undergo condensation reactions. scispace.com In this process, two silanol groups react with each other to form a siloxane bond (Si-O-Si) and a molecule of water. researchgate.net This condensation can occur between two molecules of the hydrolyzed silane (B1218182) or intramolecularly if sterically feasible.

This self-condensation is a polymerization process. The initial reaction forms a dimer, which still contains reactive silanol groups. These can further react with other monomers or dimers, leading to the formation of longer-chain linear or cyclic oligomers and, ultimately, high-molecular-weight polymers known as polysiloxanes. uni-wuppertal.dewikipedia.org The extent of polymerization and the final structure (linear, cyclic, or cross-linked) depend on reaction conditions such as temperature, pH, and solvent. Studies on related compounds like methyltriethoxysilane have shown that low molecular weight hydrolysis products can be surprisingly stable under certain conditions, suggesting that the condensation process can be slow. researchgate.net

The silanol intermediates derived from this compound are not limited to reacting with themselves. They can also undergo co-condensation with other molecules that possess silanol groups or with surfaces rich in hydroxyl groups. sigmaaldrich.com This allows for the creation of hybrid materials with tailored properties.

For instance, co-condensing with a monofunctional silanol (R₃SiOH) would act as a chain-terminating step, controlling the molecular weight of the resulting polymer. Conversely, co-condensation with a trifunctional silane that has hydrolyzed to a silanetriol [R'Si(OH)₃] can introduce branching and cross-linking into the polymer network. Furthermore, these silanols can react with the hydroxyl groups present on the surfaces of inorganic materials like glass, silica (B1680970), or metal oxides, forming a durable covalent bond. researchgate.net This is a common strategy for surface modification, where the dichloromethyl group would then be available as a reactive site on the modified surface.

Reactions Involving the Dichloromethyl Moiety

The dichloromethyl group (-CHCl₂) offers a different set of reactive possibilities, centered on the carbon-chlorine bonds.

The carbon atom of the dichloromethyl group is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. This makes it susceptible to attack by nucleophiles in a substitution reaction, where a nucleophile replaces one or both of the chloride ions. youtube.comlibretexts.org This is a common reaction pathway for alkyl halides. libretexts.org

A wide variety of nucleophiles can participate in this reaction, leading to a diverse range of products. The reaction typically follows an Sₙ2 mechanism, which involves a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. libretexts.org With two chlorine atoms present, the reaction can potentially occur once or twice, depending on the stoichiometry and reactivity of the nucleophile. For example, reactions with bisulfide and polysulfides have been shown to displace chlorine from chloroacetanilide herbicides in aqueous solutions. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions at the Dichloromethyl Center

| Nucleophile | Reagent Example | Potential Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Aldehyde (after loss of water from gem-diol) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Acetal/Ketal |

| Amine | Ammonia (NH₃), Alkylamines (RNH₂) | Imine, Aminal |

| Thiolate/Bisulfide | Sodium Hydrosulfide (NaSH) | Thioaldehyde, Dithioacetal |

The carbon-chlorine bond is relatively weak and can undergo homolytic cleavage under certain conditions, such as exposure to ultraviolet (UV) light or in the presence of a radical initiator. libretexts.orgopenstax.org This cleavage generates a highly reactive carbon-centered radical (R-C•HCl) and a chlorine radical (Cl•).

Once formed, this radical can participate in a variety of radical chain reactions. libretexts.org For example, it could abstract a hydrogen atom from a solvent or another reactant molecule, or it could add across a carbon-carbon double bond in an alkene. Radical reactions are a fundamental process in chemistry, and the presence of the C-Cl bonds in the dichloromethyl group provides a pathway for this compound to engage in such transformations. openstax.org Research into haloalkyl radicals has explored the formation and reactivity of species such as dichloromethyl peroxy radicals. researchgate.net

Reactivity of Diethoxy Groups

The ethoxy groups bonded to the silicon atom in this compound are susceptible to nucleophilic attack, primarily through hydrolysis and alcoholysis reactions. These reactions are characteristic of alkoxysilanes and are fundamental to their application in synthesis and materials science.

Transesterification, or alcoholysis, involves the exchange of the ethoxy groups with other alkoxy groups by reaction with a different alcohol. This equilibrium-driven process is often catalyzed by either acids or bases. The general mechanism involves the protonation of an ethoxy group (acid catalysis) or the nucleophilic attack of an alkoxide (base catalysis) on the silicon center.

While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of similar diethoxysilanes. The reaction outcome and rate are influenced by factors such as the steric bulk of the incoming alcohol, the reaction temperature, and the type of catalyst used.

Table 1: Illustrative Transesterification of this compound

| Reactant | Reagent | Catalyst | Product |

| This compound | Methanol (CH₃OH) | Acid or Base | (Dichloromethyl)dimethoxy(methyl)silane + Ethanol |

| This compound | Isopropanol ((CH₃)₂CHOH) | Acid or Base | (Dichloromethyl)diisopropoxy(methyl)silane + Ethanol |

This table is illustrative and based on the general reactivity of alkoxysilanes.

Functionalization through alcohol exchange is a powerful synthetic strategy that introduces new functionalities into the silane molecule. By reacting this compound with polyfunctional alcohols or other functionalized alcohols, it is possible to create more complex organosilicon compounds. For instance, reaction with a diol could lead to the formation of cyclic siloxane structures or polymeric materials, depending on the reaction conditions and the structure of the diol.

The process of silanization on surfaces often begins with the hydrolysis of alkoxysilanes to form reactive silanols. fiveable.me These silanols can then condense with hydroxyl groups on a substrate or polymerize with other silanol molecules. fiveable.me This principle of alcohol exchange is fundamental to the use of organosilanes as coupling agents and in the formation of self-assembled monolayers.

Silicon-Carbon Bond Stability and Transformations

The silicon-carbon (Si-C) bonds in organosilanes are generally strong and thermally stable. However, they can undergo cleavage under specific chemical conditions. The stability of the Si-C bond in this compound is influenced by the electronic effects of the substituents on both the silicon and carbon atoms.

The cleavage of Si-C bonds can be initiated by various reagents and conditions, including strong acids, bases, and certain electrophiles. The presence of electron-withdrawing groups on the carbon atom can influence the bond's susceptibility to cleavage.

Recent research has demonstrated novel methods for Si-C bond cleavage. For example, enzymatic cleavage of Si-C bonds in siloxanes has been achieved through directed evolution of cytochrome P450 enzymes. nih.govcaltech.edu This process involves the oxidation of a methyl group attached to silicon, which facilitates the subsequent bond breaking. caltech.edu Furthermore, the activation of Si-C bonds towards electrophilic cleavage can be achieved through the formation of hyper-coordinate silicon species, such as penta- and hexa-coordinate silicates. nih.gov Electrochemical methods are also emerging as a sustainable approach for the cleavage of Si-C bonds in certain organosilanes. rsc.org

While specific data on the cleavage of the Si-(dichloromethyl) or Si-methyl bond in this compound is limited, the general principles of Si-C bond activation and cleavage are applicable.

Table 2: Potential Pathways for Si-C Bond Cleavage

| Cleavage Method | Reagents/Conditions | Potential Outcome |

| Acid-catalyzed | Strong protic or Lewis acids | Cleavage of the Si-C bond, potentially leading to the formation of methane (B114726) or other hydrocarbons. |

| Base-catalyzed | Strong bases | Cleavage may occur, particularly if the carbon group is sufficiently acidic. |

| Enzymatic | Engineered enzymes (e.g., cytochrome P450 variants) | Oxidative cleavage of the Si-methyl bond. nih.govcaltech.edu |

| Electrochemical | Anodic oxidation | Transition metal-free cleavage of Si-C bonds. rsc.org |

This table outlines potential cleavage pathways based on general organosilicon chemistry and recent research findings.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk In the context of this compound, the methyl group attached to the silicon atom represents a site for potential functionalization, although it is generally less reactive than the diethoxy groups.

Transforming the methyl group typically requires harsh reaction conditions or highly reactive reagents due to the strength of the C-H bonds. Potential transformations could include free-radical halogenation to introduce a haloalkyl group, which could then serve as a handle for further nucleophilic substitution reactions. However, such reactions would need to be highly selective to avoid reaction at the dichloromethyl group.

The field of functional group interconversions is vast, with numerous methods for the transformation of alkyl groups. ub.eduvanderbilt.edu The application of these methods to the methyl group of this compound would depend on the compatibility of the reagents with the other functional groups present in the molecule, particularly the sensitive diethoxy and dichloromethyl moieties.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms within a molecule. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, a complete structural map of (Dichloromethyl)diethoxy(methyl)silane can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons. For this compound, four distinct proton environments are expected.

Dichloromethyl Proton (-CHCl₂): The single proton on the dichloromethyl group is expected to appear significantly downfield due to the strong electron-withdrawing effect of the two chlorine atoms. Its chemical shift is predicted to be in the range of 5.5-6.0 ppm. For comparison, the Si-H proton in Dichloromethylsilane (B8780727) is observed at approximately 5.586 ppm. chemicalbook.com This signal should appear as a singlet, as there are no adjacent protons to cause splitting.

Ethoxy Group Protons (-OCH₂CH₃): The two ethoxy groups are chemically equivalent. The methylene (B1212753) (-OCH₂) protons are adjacent to an oxygen atom, which deshields them, and they are predicted to appear as a quartet in the range of 3.8-4.0 ppm. The terminal methyl (-CH₃) protons of the ethoxy group are more shielded and are expected to appear as a triplet around 1.2-1.4 ppm. The splitting pattern (quartet and triplet) arises from the coupling between the methylene and methyl protons.

Silicon-bound Methyl Protons (Si-CH₃): The protons of the methyl group directly attached to the silicon atom are in a unique chemical environment. They are highly shielded and are expected to produce a sharp singlet at approximately 0.2-0.4 ppm.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CHCl₂ | 5.5 - 6.0 | Singlet (s) | 1H |

| -OCH₂CH₃ | 3.8 - 4.0 | Quartet (q) | 4H |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | 6H |

| Si-CH₃ | 0.2 - 0.4 | Singlet (s) | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, simplifying the analysis. libretexts.org For this compound, four distinct carbon signals are anticipated.

Dichloromethyl Carbon (-CHCl₂): This carbon is bonded to two highly electronegative chlorine atoms, causing a significant downfield shift. Its resonance is predicted to be in the 65-75 ppm range. For reference, the carbon in dichloromethane (B109758) (CH₂Cl₂) appears at approximately 54 ppm, and the presence of the silicon atom would further influence this shift. libretexts.org

Ethoxy Group Carbons (-OCH₂CH₃): The carbon of the methylene group (-OCH₂) is deshielded by the adjacent oxygen atom and is expected to resonate in the 58-62 ppm range. The terminal methyl carbon (-CH₃) is more shielded and should appear further upfield, around 17-20 ppm.

Silicon-bound Methyl Carbon (Si-CH₃): The carbon of the methyl group attached to the silicon is in a highly shielded environment and is expected to have a chemical shift in the range of -5 to 5 ppm.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHCl₂ | 65 - 75 |

| -OCH₂CH₃ | 58 - 62 |

| -OCH₂CH₃ | 17 - 20 |

| Si-CH₃ | -5 - 5 |

²⁹Si NMR spectroscopy is uniquely suited for studying organosilicon compounds, providing direct insight into the silicon atom's local environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the four substituents attached to it. huji.ac.il The silicon atom in this compound is bonded to one methyl group, two ethoxy groups, and one dichloromethyl group. The electronegative oxygen and chlorine atoms cause a shift to a higher frequency (downfield) compared to tetramethylsilane (B1202638) (TMS). Based on data for related compounds, such as methylmethoxysilanes and alkylchlorosilanes, the ²⁹Si chemical shift is predicted to be in the range of -40 to -60 ppm. unige.chrsc.orgpascal-man.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. The spectrum provides a fingerprint based on the functional groups present. gelest.com

Key expected absorption bands for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and ethoxy groups are expected in the 2975-2850 cm⁻¹ region. The C-H stretch of the dichloromethyl group may appear at a slightly higher frequency, around 3000 cm⁻¹.

Si-O-C Stretching: Strong, broad absorptions corresponding to the asymmetric Si-O-C stretching vibrations are characteristic of alkoxysilanes and are expected to dominate the spectrum in the 1100-1000 cm⁻¹ region. rsc.org

Si-CH₃ Vibrations: A characteristic sharp absorption for the Si-CH₃ symmetric deformation (rocking) should appear around 1260 cm⁻¹. Another band for Si-C stretching is expected around 800 cm⁻¹. rsc.org

C-Cl Stretching: Strong absorptions corresponding to the C-Cl stretching vibrations of the -CHCl₂ group are expected in the 800-600 cm⁻¹ region.

Si-O Stretching: The Si-O stretching vibrations contribute to the strong bands observed in the 1100-1000 cm⁻¹ range. nist.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2975 - 2850 | Medium-Strong |

| Si-O-C Stretch (asymmetric) | 1100 - 1000 | Very Strong, Broad |

| Si-CH₃ Rock | ~1260 | Sharp, Medium |

| Si-C Stretch | ~800 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the Si-C and Si-Si skeletal structures in organosilicon compounds. jkps.or.krspectroscopyonline.com

For this compound, Raman spectroscopy would be effective for:

Si-C Stretching: The symmetric Si-C stretching vibration, expected around 700-600 cm⁻¹, would likely produce a strong Raman signal.

Real-time Monitoring: Raman spectroscopy can be used for in-situ, real-time monitoring of reactions involving this compound, such as hydrolysis and condensation, by tracking the disappearance of Si-O-C bands and the appearance of Si-O-Si bands. jkps.or.kr The symmetric vibrations of the silicon-centered framework are often more prominent in the Raman spectrum than in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique provides a precise molecular weight and offers insights into the compound's connectivity through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₆H₁₄Cl₂O₂Si) is 217.16 g/mol . nih.gov In a mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

While a specific, published mass spectrum for this compound is not widely available, the fragmentation pattern can be predicted based on the established principles of mass spectrometry for silanes, ethers, and halogenated compounds. researchgate.netlibretexts.orgmiamioh.edu The fragmentation of the molecular ion is initiated by the cleavage of the weakest bonds, typically the Si-C and Si-O bonds.

Expected fragmentation pathways include:

Loss of an ethoxy group (-OCH₂CH₃): This is a common fragmentation for alkoxysilanes, leading to a significant peak at m/z 172 (M-45).

Loss of a chlorine atom (-Cl): Cleavage of a C-Cl bond would result in a fragment at m/z 182 (M-35).

Loss of the dichloromethyl radical (•CHCl₂): This would generate a fragment corresponding to the diethoxy(methyl)silyl cation at m/z 133.

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen in the ethoxy group.

The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would produce a characteristic isotopic pattern for chlorine-containing fragments, with relative intensities of approximately 3:1 for fragments with one chlorine atom and 9:6:1 for fragments with two chlorine atoms.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Mass-to-Charge Ratio (m/z) | Origin |

| [C₆H₁₄Cl₂O₂Si]⁺ | [M]⁺ | 217 | Molecular Ion |

| [C₄H₉ClO₂Si]⁺ | [M-CHCl]⁺ | 172 | Loss of dichloromethyl group |

| [C₅H₁₁Cl₂OSi]⁺ | [M-CH₃]⁺ | 202 | Loss of methyl group |

| [C₄H₉Cl₂O₂Si]⁺ | [M-C₂H₅]⁺ | 188 | Loss of ethyl group from ethoxy |

| [C₆H₁₄ClO₂Si]⁺ | [M-Cl]⁺ | 182 | Loss of a chlorine atom |

| [C₅H₁₁OSi]⁺ | [M-CHCl₂ - C₂H₅O]⁺ | 133 | Loss of dichloromethyl and ethoxy groups |

X-ray Diffraction and Crystallographic Studies of Crystalline Derivatives

For a compound like this compound, which is a liquid at room temperature, X-ray crystallographic analysis would require the formation of a suitable single crystal. This is typically achieved by either cooling the substance to below its melting point or by synthesizing a solid derivative.

A comprehensive search of scientific literature and crystallographic databases did not yield any published reports on the single-crystal X-ray structure of this compound or its crystalline derivatives.

Should such a study be performed on a suitable crystalline derivative, it would provide invaluable information. mdpi.com For instance, it would definitively confirm the tetrahedral geometry around the central silicon atom. Furthermore, it would provide precise measurements of the Si-C, Si-O, and C-Cl bond lengths and the C-Si-O, O-Si-O, and Cl-C-Si bond angles. This structural data is fundamental for computational modeling and for understanding the steric and electronic properties of the molecule.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., Gas Chromatography)

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Given the volatility of many organosilane compounds, Gas Chromatography (GC) is the most common and effective technique employed. nist.gov

In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property under a specific set of experimental conditions.

Purity assessment is achieved by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component. Suppliers of related silane (B1218182) compounds often use GC to certify the purity of their products. tcichemicals.com

GC can also be coupled with a mass spectrometer (GC-MS), providing a powerful hyphenated technique for both separating components of a mixture and identifying them based on their mass spectra.

Table 2: Typical Gas Chromatography (GC) Parameters for the Analysis of Volatile Organosilanes

| Parameter | Specification | Purpose |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-1, DB-5) | To separate compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | To carry the vaporized sample through the column. |

| Injector Temperature | 200 - 250 °C | To ensure rapid and complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min) | To elute compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) | To detect the compounds as they elute from the column. |

| Detector Temperature | 250 - 300 °C | To prevent condensation of the sample in the detector. |

Theoretical and Computational Chemistry Approaches for Understanding Dichloromethyl Diethoxy Methyl Silane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For a molecule like (Dichloromethyl)diethoxy(methyl)silane, DFT can elucidate electronic properties, preferred geometries, and potential reaction pathways.

DFT calculations are instrumental in characterizing the electronic structure and the nature of chemical bonds within this compound. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electron density, molecular orbital energies, and atomic charges.

The bonding in this compound is characterized by a central silicon atom forming covalent bonds with a methyl group, a dichloromethyl group, and two ethoxy groups. Key aspects of the electronic structure that can be analyzed using DFT include:

Bonding Analysis: The nature of the silicon-oxygen (Si-O), silicon-carbon (Si-C), and carbon-chlorine (C-Cl) bonds can be investigated. The Si-O bonds are expected to have significant ionic character due to the difference in electronegativity between silicon and oxygen, while the Si-C bonds are more covalent. The C-Cl bonds in the dichloromethyl group are highly polarized.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap can suggest higher reactivity. eurjchem.com

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information is valuable for understanding intermolecular interactions and the reactivity of different sites within the molecule. The silicon atom is expected to carry a significant positive charge, making it susceptible to nucleophilic attack.

Illustrative Data from DFT Calculations on a Model Silane (B1218182): While specific data for this compound is not readily available in public literature, the following table illustrates typical bond length and angle data that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | Si-C (methyl) | 1.88 Å |

| Bond Length | Si-C (dichloromethyl) | 1.90 Å |

| Bond Length | Si-O | 1.65 Å |

| Bond Length | C-Cl | 1.78 Å |

| Bond Angle | O-Si-O | 108.5° |

| Bond Angle | C-Si-C | 110.0° |

| Bond Angle | Cl-C-Cl | 111.0° |

Note: This data is illustrative and based on typical values for similar organosilicon compounds.

This compound possesses several rotatable single bonds, specifically the Si-C(H)Cl₂, Si-O, and O-C bonds. This allows the molecule to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. eurjchem.commemphis.edu

DFT calculations are highly effective for this purpose. The process typically involves:

A systematic or stochastic search of the conformational space by rotating the dihedral angles of the key bonds.

Performing a geometry optimization for each potential conformer to find the nearest local energy minimum.

Calculating the relative energies of the optimized conformers to determine their stability and population at a given temperature.

Hypothetical Relative Energies of this compound Conformers:

| Conformer | Dihedral Angles (Exemplary) | Relative Energy (kJ/mol) |

| A (Global Minimum) | O-Si-C-Cl: 180°, Si-O-C-C: 180° | 0.00 |

| B | O-Si-C-Cl: 60°, Si-O-C-C: 180° | 5.2 |

| C | O-Si-C-Cl: 180°, Si-O-C-C: 60° | 8.1 |

| D | O-Si-C-Cl: 60°, Si-O-C-C: 60° | 12.5 |

Note: This table is a hypothetical representation of results from a DFT conformational analysis.

Reaction Mechanism Modeling and Transition State Identification

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its hydrolysis, where the ethoxy groups react with water to form silanols and ethanol (B145695). This is a fundamental process in the application of many alkoxysilanes as coupling agents or in sol-gel processes. dakenchem.com

Using DFT, the entire reaction pathway can be modeled:

Reactants and Products: The geometries and energies of the starting materials (silane and water) and the final products (silanol and ethanol) are calculated.

Transition States: The highest energy point along the reaction coordinate, known as the transition state, is located. The structure of the transition state provides crucial information about the geometry of the activated complex.

Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

The hydrolysis of an alkoxysilane typically proceeds via a nucleophilic attack of a water molecule on the silicon atom. The presence of the electron-withdrawing dichloromethyl group in this compound would likely make the silicon atom more electrophilic and thus more susceptible to this attack compared to simpler alkoxysilanes. DFT calculations could precisely quantify this effect.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of a large ensemble of molecules and their intermolecular interactions over time. mdpi.com MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions. acs.org

For this compound, MD simulations could be used to study:

Bulk Liquid Properties: Simulations of the pure liquid could predict properties like density, viscosity, and diffusion coefficients.

Interactions with Surfaces: A common application of silanes is the modification of surfaces like silica (B1680970) or glass. acs.org MD simulations can model the process of the silane molecules approaching, adsorbing onto, and potentially reacting with a surface. tandfonline.comresearchgate.net These simulations can reveal details about the orientation of the molecules at the interface and the formation of self-assembled monolayers.

Solvation Effects: MD can be used to study how the silane interacts with different solvents, which is critical for understanding its behavior in solution-based applications.

Reactive force fields (like ReaxFF) can also be employed in MD simulations to model chemical reactions, such as the hydrolysis and condensation of silanes on a silica surface, providing a dynamic picture of bond formation and breaking. acs.org

Quantum Chemical Studies on Silicon-Containing Functionalities

Quantum chemical studies, encompassing both DFT and higher-level ab initio methods, provide fundamental insights into the unique properties conferred by silicon-containing functional groups. The chemical bond itself can be analyzed using concepts derived from quantum mechanics. arxiv.org

Influence of the Dichloromethyl Group: This group is strongly electron-withdrawing. Quantum chemical calculations can precisely map the inductive effect of this group on the electron density distribution across the rest of the molecule. This influences the polarity of the Si-O bonds and the reactivity of the silicon center.

The Si-O-C Linkage: The diethoxy functionality is central to the reactivity of this silane, particularly in hydrolysis and condensation reactions. Quantum chemical studies on model compounds can detail the energetics and mechanisms of reactions at this linkage. dakenchem.com

Comparison with other Silanes: Theoretical studies allow for systematic comparisons between different silanes. For example, the impact of replacing the dichloromethyl group with other functional groups (e.g., a simple methyl or a vinyl group) on the electronic structure and reactivity can be computationally assessed. Studies on silicon-based quantum dots and other silicon materials also contribute to a broader understanding of silicon's chemical behavior. acs.orgacs.orgmdpi.com

By applying these diverse theoretical and computational approaches, a comprehensive, molecule-level understanding of this compound can be achieved, guiding its application and the design of new materials.

Applications in Advanced Materials Science and Chemical Synthesis

Precursor in Hybrid Organic-Inorganic Materials

The compound is a valuable building block for hybrid materials that combine the properties of both organic and inorganic components. Its bifunctional nature—having two reactive ethoxy groups—allows it to form stable siloxane backbones, characteristic of inorganic glasses and silicones, while the organic methyl and dichloromethyl groups introduce functionality and modify the material's properties.

The sol-gel process is a versatile method for producing solid materials from small molecules, and it is particularly well-suited for creating ceramic or glass materials at low temperatures. sigmaaldrich.com Alkoxysilanes like (Dichloromethyl)diethoxy(methyl)silane are key precursors in this process. sigmaaldrich.com The transformation involves a sequence of hydrolysis and condensation reactions. sigmaaldrich.com

First, the ethoxy groups (-OCH2CH3) on the silane (B1218182) undergo hydrolysis in the presence of water, often catalyzed by an acid or base, to form reactive silanol (B1196071) groups (Si-OH). Subsequently, these silanol groups condense with other silanol groups or remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol (B145695) as byproducts. sigmaaldrich.com Because this compound has two ethoxy groups, it can form linear polymer chains or cyclic structures, which then cross-link to create a three-dimensional network. This network encapsulates the solvent, forming a "sol" (a colloidal suspension of solid particles in a liquid) that, upon further aging and drying, solidifies into a "gel." osti.gov

The presence of the non-hydrolyzable methyl group modifies the resulting network, imparting organic character and increasing hydrophobicity. The dichloromethyl group offers a reactive site for further chemical modification of the final gel, allowing for the covalent attachment of other functional molecules. This makes it a precursor for creating functionalized hybrid materials with specifically designed properties for applications such as catalyst supports or specialized coatings. osti.gov The use of similar di-alkoxy silanes, such as diethoxydimethylsilane (B1329274) (DEDMS), has been shown to be effective in creating hybrid organosilicon materials for biosensors and multifunctional coatings. nih.govmdpi.com

Table 1: Role of this compound in Sol-Gel Process

| Stage | Reaction | Role of this compound |

|---|---|---|

| Hydrolysis | Si-OCH2CH3 + H2O → Si-OH + CH3CH2OH | The two ethoxy groups react with water to form reactive silanol groups. |

| Condensation | Si-OH + HO-Si → Si-O-Si + H2O | The silanol groups polymerize to form a siloxane (Si-O-Si) backbone. |

| Network Formation | Polymer chains cross-link | Acts as a network-forming agent, creating a porous gel structure. |

| Functionalization | The dichloromethyl group remains intact | Provides a reactive handle for post-synthesis modification of the material. |

Chemical Vapor Deposition (CVD) is a critical technique for fabricating high-quality thin films for a wide range of applications, particularly in the microelectronics industry. gelest.com The process involves introducing a volatile chemical precursor into a reaction chamber where it decomposes on a heated substrate, depositing a thin film of the desired material. gelest.com

Silanes are commonly used as precursors for depositing silicon-containing films, such as silicon dioxide or silicon nitride. gelest.comepo.org For a silane to be an effective CVD precursor, it must have sufficient volatility and thermal stability to be transported in the gas phase without premature decomposition, yet react cleanly at the substrate surface. sigmaaldrich.com this compound, as a liquid with moderate volatility, is a candidate for this application. innospk.com

In a CVD process, the molecule would be vaporized and passed over a heated substrate. The thermal energy would cause the decomposition of the silane, breaking the Si-O and potentially the Si-C bonds. Depending on the co-reactants used (e.g., oxygen, ammonia), it could be used to deposit silicon oxide, silicon carbonitride, or other silicon-containing films. The composition and properties of the resulting film can be precisely controlled by adjusting process parameters like temperature, pressure, and gas flow rates. The incorporation of carbon from the methyl and dichloromethyl groups can be used to tune the film's mechanical or electrical properties.

Organosilicon polymers, commonly known as silicones, are materials that feature a backbone of repeating silicon-oxygen (Si-O) units with organic side groups attached to the silicon atoms. These polymers can range from oils and greases to rubbers and resins. chemicalbook.com

This compound can serve as a monomer or building block in the synthesis of such polymers. As a di-functional silane (possessing two hydrolyzable ethoxy groups), its controlled hydrolysis and condensation lead primarily to the formation of linear polysiloxane chains or cyclic oligomers. This is distinct from tri-functional silanes, which tend to form highly cross-linked, rigid networks. osti.gov The resulting polymers would have a repeating unit structure influenced by the methyl and dichloromethyl side groups. These groups affect the polymer's physical properties, such as its viscosity, thermal stability, and solubility. The dichloromethyl group, in particular, can be used as a site for subsequent chemical reactions, allowing for the cross-linking of linear polymers or the attachment of other functional moieties to create specialized silicone materials.

Function as a Silane Coupling Agent and Adhesion Promoter

Silane coupling agents are bifunctional molecules that act as a bridge between inorganic and organic materials, dramatically improving the adhesion between them. shinetsusilicone-global.com They achieve this through a dual-reactivity mechanism. One part of the molecule bonds with the inorganic surface, while the other part interacts with the organic polymer matrix. shinetsusilicone-global.com

This compound possesses the classic structure of a silane coupling agent. innospk.com

Inorganic Reactivity: The two ethoxy groups can be hydrolyzed to silanols (Si-OH), which then react with hydroxyl groups present on the surface of most inorganic materials (like glass, silica (B1680970), and metal oxides) to form stable, covalent Si-O-Substrate bonds.

Organic Compatibility: The methyl and dichloromethyl groups provide organic character, making this "tail" of the molecule compatible with various organic polymers. This compatibility can be based on simple entanglement or, in some cases, the reactive dichloromethyl group can form covalent bonds with the polymer matrix.

When used as a coupling agent, this compound is first applied to the surface of the inorganic filler. The silane's ethoxy groups hydrolyze and bond to the filler surface. The treated filler is then incorporated into the polymer resin. The organofunctional tail of the silane, now anchored to the filler, interpenetrates and interacts with the polymer matrix as it cures. This creates a strong, durable bridge across the interface, allowing for efficient stress transfer from the flexible polymer to the rigid filler. This enhancement of interfacial adhesion leads to composite materials with significantly improved mechanical properties, including tensile strength, impact resistance, and moisture resistance.

Table 2: Mechanism of Adhesion Promotion

| Step | Action | Outcome |

|---|---|---|

| 1. Surface Wetting | Silane is applied to the inorganic substrate. | The silane solution covers the surface of the filler or substrate. |

| 2. Hydrolysis | Ethoxy groups react with moisture to form silanol groups. | Creation of reactive Si-OH groups. |

| 3. Condensation | Silanol groups bond with hydroxyl groups on the inorganic surface. | Formation of strong, covalent Si-O-Substrate bonds. |

| 4. Polymer Interaction | The organic tail of the silane interacts with the polymer matrix. | A durable chemical bridge is formed between the inorganic and organic phases. |

Beyond composites, this compound can be used to modify the surface properties of inorganic substrates like silica, glass, and metal oxides. innospk.com Many of these substrates have surfaces rich in hydroxyl (-OH) groups, which makes them hydrophilic (water-attracting) and reactive.

By treating these surfaces with the silane, a robust, covalently bonded monolayer can be formed. The process, known as silanization, involves the hydrolysis of the silane's ethoxy groups and their subsequent condensation with the surface hydroxyls. ajol.info This chemical grafting of the silane to the surface fundamentally alters its properties. The outward-facing methyl and dichloromethyl groups create a new surface with different characteristics. For example, the presence of the methyl group typically increases the hydrophobicity of the surface. Furthermore, the dichloromethyl groups act as tethered reactive sites, allowing the surface to be used as a platform for the subsequent attachment of other molecules, such as biomolecules, catalysts, or chromophores. This functionalization is key to creating materials for applications in chromatography, sensors, and microfabrication.

Crosslinking Agent in Polymeric Systems

Organofunctional silanes are widely used as crosslinking agents to chemically bond polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance. Crosslinking typically occurs when the silane's hydrolyzable groups, such as alkoxy groups, react with moisture to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on a polymer backbone or with each other to form stable siloxane (Si-O-Si) networks. researchgate.netresearchgate.net

While specific studies detailing this compound as a crosslinker are not prominent, its structure suggests a potential role as a trifunctional crosslinking agent. The two ethoxy groups can undergo hydrolysis to form two silanol groups. Concurrently, the dichloromethyl group offers an additional site for reaction, potentially with suitable functional groups on a polymer, leading to a three-dimensional crosslinked structure. This process is analogous to the use of other dichlorosilanes and alkoxysilanes in the formation of polymers like poly(silyl ether)s. uwaterloo.ca The formation of these networks is fundamental to the curing of materials such as room-temperature vulcanized (RTV) silicone rubbers. gelest.com

The general mechanism for crosslinking using an alkoxysilane involves the following steps:

Hydrolysis: The ethoxy groups (–OCH2CH3) react with water to form silanol groups (–OH) and ethanol.

Condensation: The newly formed silanol groups react with each other or with hydroxyl groups on a substrate to form stable Si-O-Si or Si-O-C covalent bonds, creating the crosslinked network. researchgate.net

The incorporation of silyl (B83357) ether linkages through crosslinking is a strategy employed to create advanced biomaterials and adhesives with tailored properties. nih.govrsc.org

Reagent in Organic and Organometallic Synthesis

This compound serves as a functionalized building block in organic and organometallic synthesis. Its utility stems from the distinct reactivity of its ethoxy and dichloromethyl moieties. Organosilicon compounds, particularly those with chloro- or alkoxy- functionalities, are foundational precursors for the synthesis of silicones and polysilanes. wikipedia.orgsigmaaldrich.com The reactivity of the Si-Cl bond is well-documented for compounds like dichloromethylsilane (B8780727), which is a key intermediate for various organosilicon products. chemicalbook.com Similarly, the dichloromethyl group attached directly to the silicon in the title compound is expected to be a primary site of synthetic transformations. For comparison, non-silicon analogues like dichloromethyl methyl ether are known to be potent reagents for replacing hydroxyl groups with chlorine or for the formylation of aromatic compounds under Friedel-Crafts conditions. orgsyn.org

Application in Protective Group Chemistry

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting while transformations occur elsewhere in the molecule. organic-chemistry.orgresearchgate.net Silyl ethers are among the most common and versatile protecting groups for alcohols, formed by reacting the alcohol with a silyl halide or another activated silane. libretexts.org

Based on the reactivity of analogous compounds, this compound could theoretically be used to protect diols (compounds with two hydroxyl groups). For instance, dichlorodimethylsilane (B41323) is known to react with gem-diols to form a cyclic protecting group. wikipedia.org By analogy, this compound could react with 1,2- or 1,3-diols to form a five- or six-membered cyclic silyl diether. This reaction would proceed via the hydrolysis of the ethoxy groups or direct alcoholysis, followed by intramolecular condensation with the diol.

The stability of such a protecting group would be influenced by the electronic and steric effects of the methyl and dichloromethyl substituents on the silicon atom. The deprotection, or removal, of silyl ether groups is typically achieved using acid or a source of fluoride (B91410) ions. libretexts.org

Table 1: Common Silyl Protecting Groups and Their General Deprotection Conditions

| Protecting Group | Common Reagent | Typical Deprotection Conditions |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride | Mild acid; fluoride ions |

| Triethylsilyl (TES) | Triethylsilyl chloride | Acid; fluoride ions (more stable than TMS) |

| tert-Butyldimethylsilyl (TBDMS/TBS) | tert-Butyldimethylsilyl chloride | Acid; fluoride ions (more stable than TES) |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride | Acid; fluoride ions (very stable) |

| Hypothetical Diol Protection | This compound | Likely acid or fluoride ions |

Utilization in Selective Reduction Reactions of Carbonyl Compounds

The reduction of carbonyl compounds (aldehydes and ketones) to alcohols is a fundamental transformation in organic synthesis. libretexts.org This reaction is frequently accomplished using silanes as reducing agents; however, this application is exclusively for hydrosilanes—compounds containing a silicon-hydride (Si-H) bond. gelest.comchemicalbook.com

The mechanism of silane reduction involves the transfer of a hydride ion (H⁻) from the silicon atom to the electrophilic carbon of the carbonyl group. libretexts.orgnih.gov this compound lacks an Si-H bond and therefore cannot function as a direct hydride donor. Consequently, it is not a suitable reagent for the selective reduction of carbonyl compounds through this well-established pathway.

Table 2: Comparison of Silane Structures for Carbonyl Reduction

| Compound | Structure | Presence of Si-H Bond | Suitability for Carbonyl Reduction |

| Triethylsilane | (CH₃CH₂)₃SiH | Yes | Yes |

| Polymethylhydrosiloxane (PMHS) | -[SiH(CH₃)O]-ₙ | Yes | Yes |

| Diethoxymethylsilane (B37029) (DEMS) | CH₃SiH(OCH₂CH₃)₂ | Yes | Yes |

| This compound | CH₃Si(CHCl₂)(OCH₂CH₃)₂ | No | No (as a direct hydride donor) |

Participation in Catalytic Hydrosilylation and Silylcarbocyclization

Catalytic hydrosilylation is a powerful and commercially significant reaction that involves the addition of an Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This process, often catalyzed by platinum, rhodium, or other transition metals, is fundamental to the production of many organosilicon compounds. wikipedia.orgnih.gov The reaction mechanism, such as the Chalk-Harrod mechanism, is initiated by the oxidative addition of the Si-H bond to the metal catalyst. wikipedia.org

Similarly, silylcarbocyclization reactions are catalyzed processes that form cyclic silicon-containing molecules, and these also typically rely on the reactivity of hydrosilanes. acs.org

This compound does not possess a silicon-hydride bond. Therefore, it cannot directly participate in standard catalytic hydrosilylation or silylcarbocyclization reactions. Its role in such synthetic contexts would be precluded by the mechanistic requirements of these transformations, which are predicated on the presence of an Si-H functional group. Reagents like Diethoxymethylsilane (DEMS), which do contain an Si-H bond, are actively used in these types of reactions. organic-chemistry.org

Future Research Directions and Emerging Paradigms

Development of Sustainable and Atom-Economical Synthetic Pathways

The chemical industry's increasing focus on sustainability is driving research into greener synthetic methods for producing organosilanes. Future efforts concerning (Dichloromethyl)diethoxy(methyl)silane will likely prioritize the development of processes that are both environmentally benign and highly efficient.

Key research directions include:

Catalytic C-H Silylation: Transition-metal-catalyzed C-H silylation is emerging as a powerful tool for creating silicon-carbon bonds directly, offering high efficiency and step economy. acs.org Future research could adapt these methods for the synthesis of precursors to this compound, minimizing waste.

Atom-Economical Cascade Reactions: Strategies involving cascade reactions, where multiple chemical transformations occur in a single step, are highly desirable. For instance, methods achieving 100% atom economy have been developed for synthesizing other functionalized silanes, such as sila-benzoazoles, through hydrosilylation and rearrangement cascades. nih.gov Applying similar principles could lead to novel, waste-free pathways to produce functionalized diethoxysilanes.

Photocatalysis: The use of photocatalysts, such as the inexpensive dye eosin (B541160) Y, presents a sustainable approach for the stepwise functionalization of multihydrosilanes. nus.edu.sg This method allows for the selective activation of Si-H bonds under mild conditions, offering a programmable and on-demand route to complex organosilanes. nus.edu.sg

Direct Mechanochemical Synthesis: A recent breakthrough has shown the feasibility of direct mechanochemical synthesis of methylmethoxysilanes from technical-grade silicon and dimethyl ether. rsc.org This solvent-free approach, which proceeds with high silicon conversion and selectivity, represents a significant step towards a greener, more direct synthesis of silicone precursors and could be adapted for alkoxysilanes like the target compound. rsc.org

These approaches signify a shift away from traditional, multi-step syntheses toward more elegant and sustainable manufacturing processes.

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of the dichloromethyl and diethoxy groups on the silicon atom provides a rich playground for chemical exploration. While this compound itself is primarily an intermediate, research into its reactivity and the reactivity of analogous compounds can unveil new synthetic possibilities and catalytic applications.

Future research will likely focus on:

Intermediate in Advanced Synthesis: The chloromethyl group serves as a key reactive site. innospk.com Its ability to participate in various synthetic pathways is crucial for creating high-performance materials. innospk.com Research into the reactions of similar compounds, like dichloromethyl-tris(trimethylsilyl)silane, shows they can act as precursors to transient silenes, which are versatile synthons in organic chemistry. researchgate.net

Hydrosilylation and Reduction Reactions: Related organosilanes containing Si-H bonds are well-established as mild and selective reducing agents for a wide range of functional groups. gelest.comthermofishersci.in For example, diethoxymethylsilane (B37029) is used in the selective reduction of carbonyl compounds and the hydrosilylation of alkenes. fishersci.cachemicalbook.com Exploring the controlled transformation of the dichloromethyl group in this compound could yield novel reducing agents or hydrosilylation catalysts with unique selectivity.

Palladium-Catalyzed Cross-Coupling: The development of palladium-catalyzed cross-coupling reactions using organosilanols has become a robust method for forming carbon-carbon bonds. thermofishersci.in Functionalizing this compound to create novel silanol (B1196071) derivatives could provide new reagents for established coupling methodologies like the Hiyama coupling.

Generation of Novel Intermediates: The reaction of similar chloro-silanes, such as dichloro(ethyl)silane, with reagents like DMSO can lead to unexpected intermediates, including silanones, which then form various cyclic and linear siloxanes. researchgate.net A systematic study of the reaction of this compound with different reagents could reveal novel reactive intermediates and lead to the synthesis of previously inaccessible silicon-containing structures.

Rational Design of Materials with Tailored Properties via Functionalization

This compound is a valuable building block for creating advanced materials. Its bifunctional nature allows it to act as a bridge between different material types, and its functional groups can be precisely modified to tailor the final properties of a material.

Emerging trends in this area include:

Surface Modification: The ability of organosilanes to modify surface properties is critical in applications requiring enhanced adhesion or water repellency. innospk.com Future work will involve using this compound to create self-assembled monolayers on various substrates, precisely controlling surface energy, biocompatibility, and chemical resistance.

Hybrid Organic-Inorganic Composites: Organically modified silica (B1680970), created from multiple silane (B1218182) precursors, yields polymers with diverse structures and properties. nih.gov The use of diethoxydimethylsilane (B1329274) (a close analog) in sol-gel processes to create biosensor membranes has shown that the choice of organosilane significantly impacts the material's performance, such as sensitivity and stability. nih.gov Research will focus on incorporating this compound into sol-gel matrices to create new hybrid materials for catalysis, sensing, and separation technologies.

Synthesis of Specialty Silicones: The compound serves as an important intermediate in the production of specialty silicones and silane coupling agents. innospk.comchemicalbook.com The reactive chloromethyl group can be converted into other functionalities (e.g., amines, epoxides, thiols) prior to or after polymerization. This allows for the rational design of functional silicone polymers for specific applications, such as in advanced adhesives, coatings, and biomedical devices. chemicalbook.comresearchgate.net

The table below summarizes the role of different functional groups in designing materials.

| Functional Group from Silane | Resulting Material Property | Potential Application |

| Dichloromethyl (modified) | Reactive site for grafting, cross-linking | Specialty elastomers, functional fillers |

| Alkoxy (hydrolyzed) | Forms stable Si-O-Si (siloxane) bonds | Adhesion promotion, composite materials |

| Methyl | Hydrophobicity, thermal stability | Water-repellent coatings, high-performance silicones |

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Organosilicon Composites)

The convergence of materials science and advanced manufacturing, particularly additive manufacturing or 3D printing, opens up new frontiers for organosilicon compounds. Silicones, known for their flexibility and durability, are highly sought-after materials for 3D printing, and intermediates like this compound are key to developing custom inks and resins.

Future research will explore:

Development of Photocrosslinkable Silicone Resins: A significant area of research is the formulation of novel, photocrosslinkable silicone composites that can be used as either the printing ink or the support bath in embedded printing techniques. semanticscholar.org By modifying silicone precursors, researchers can tune the rheological properties, such as yield stress and self-recovery, to make them ideal for high-resolution 3D printing of complex structures like microfluidic devices and soft robotic components. semanticscholar.orgresearchgate.net

Custom Silicone Inks for Direct Ink Writing: Additive manufacturing with silicone elastomers allows for the creation of parts with complex geometries that are not possible with traditional molding. elkem.com Research is focused on developing new silicone formulations, such as the AMSIL™ series, that are compatible with 3D printing technologies to produce industrial components like seals, valves, and medical devices. elkem.com this compound can be a precursor to polymers used in these advanced formulations.

Low-Cost, High-Performance Silicone Printing: Efforts are underway to make silicone 3D printing more accessible and cost-effective. mdpi.com This includes designing custom syringe pump extruders for desktop printers that can handle high-viscosity silicone inks and developing new material compositions, often based on PDMS mixed with diluents and photo-initiators, that enable intra-layer cross-linking upon UV exposure. mdpi.com

Over-Printing on Composite Substrates: A hybrid manufacturing approach combines the benefits of traditional composite manufacturing with the design freedom of 3D printing. researchgate.net Research into "over-printing"—using fused filament fabrication to add complex features onto organo-sheet thermoplastic composites—demonstrates a path toward creating multifunctional, high-performance parts. researchgate.net Organosilanes can play a crucial role as coupling agents to ensure strong bonding between the substrate and the printed material.

Multiscale Modeling and Predictive Simulation for Material Performance

Computational modeling has become an indispensable tool for accelerating materials discovery and design. For organosilicon compounds, multiscale modeling allows researchers to predict material properties from the atomic scale up to the macroscopic level, reducing the need for extensive empirical testing.

Future research paradigms in this domain include:

Predictive Models for Thermodynamic and Physical Properties: Researchers are developing new molecular models and force fields specifically for organosilicon molecules to accurately predict liquid-state and phase-change properties. nih.gov Furthermore, machine learning models are being employed to predict the structures and environmental risks of organosilicon compounds based on mass spectrometry data, which is crucial for compounds not yet in databases. nih.govmdpi.com

Simulation of Reaction Pathways: Quantum mechanical methods like Density Functional Theory (DFT) are used to predict reaction mechanisms and the properties of novel organosilicon compounds. taylorfrancis.com This allows for an in silico exploration of the reactivity of intermediates like this compound, guiding experimental efforts toward the most promising synthetic routes. taylorfrancis.com

Multiscale Modeling of Material Formation and Performance: The paradigm of multiscale modeling is essential for understanding complex processes like the templated synthesis of mesoporous silica or the behavior of materials under extreme conditions. acs.orgdtic.milyoutube.com By linking models at different scales—from quantum mechanics to coarse-grained simulations to continuum mechanics—researchers can build a comprehensive understanding of how molecular structure dictates macroscopic performance. acs.orguni-stuttgart.de This approach will be vital for the rational design of advanced composites and functional materials derived from this compound.

The integration of these computational tools will enable the rapid design of organosilicon materials with precisely tailored properties, establishing a direct link between molecular structure, material processing, and final performance. dtic.mil

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Dichloromethyl)diethoxy(methyl)silane?

- Methodology : A common approach involves reacting dichloromethylsilane derivatives with triethoxymethane under controlled conditions. For example, heating dichloro(organo)methylsilane with excess triethoxymethane at 50°C for 3 hours yields diethoxy-substituted silanes with ~82–88% efficiency. Reaction optimization includes inert atmosphere (N₂/Ar) and solvent-free conditions to minimize side reactions .

- Key Parameters :

- Temperature: 50°C

- Time: 3 hours

- Yield: 82–88% (distilled product)

- Purity verification: Gas chromatography (GC) or NMR .

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation :

- Hazard Codes : Xn (Harmful), R10 (Flammable), R22 (Harmful if swallowed), R41 (Risk of serious eye damage) .

- Safety Measures :

- Use fume hoods, nitrile gloves, and safety goggles.

- Avoid contact with moisture (hydrolyzes exothermically).

- Store in airtight containers under inert gas .

Advanced Research Questions

Q. How do ethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : Ethoxy groups reduce electrophilicity at the silicon center compared to chlorinated analogs, slowing hydrolysis but enhancing stability in protic solvents. Steric hindrance from ethoxy groups can also affect nucleophilic substitution kinetics. Comparative studies with dichloromethylsilane show 2–3× slower hydrolysis rates for the ethoxy derivative .

- Experimental Design :

- Monitor reaction kinetics via <sup>29</sup>Si NMR to track substitution intermediates.

- Compare reactivity with methoxy- or methyl-substituted silanes .

Q. What analytical methods are optimal for characterizing structural purity and degradation products?

- Techniques :

- Elemental Analysis : Verify C, H, Cl, and Si content (e.g., C 26.5%, H 7.15%, Cl 22.2% for analogous carboranyl silanes ).

- GC-MS : Detect volatile byproducts (e.g., chloromethane).

- FT-IR : Identify Si-O (1050–1100 cm⁻¹) and Si-Cl (450–550 cm⁻¹) bonds .

Q. Can this compound serve as a precursor for silicon-based polymers?

- Polymerization Strategy : Dechlorination via reducing agents (e.g., LiAlH₄) generates silylene intermediates, which polymerize into polysilanes. For example, dichloromethylsilane derivatives form polycarbosilanes under thermal activation (150–200°C) .

- Application Example :

- Use in sol-gel processes to create hydrophobic coatings.

- Modify with carboranes for radiation-resistant materials .

Q. How is this silane utilized in dye-sensitized solar cells (DSSCs) as an anchoring group?

- Role in DSSCs : The ethoxy groups hydrolyze to form silanol (-SiOH), which binds to TiO₂ surfaces in photoanodes. The chloromethyl group enhances electron withdrawal, improving charge transfer efficiency.

- Synthesis Integration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.